molecular formula C18H11F6N3O3 B2527319 (3,5-Bis(trifluoromethyl)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1428374-52-0

(3,5-Bis(trifluoromethyl)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2527319
CAS No.: 1428374-52-0
M. Wt: 431.294
InChI Key: UNBZUIXZXIWMHD-UHFFFAOYSA-N
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Description

The compound “(3,5-Bis(trifluoromethyl)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” (CAS: 1428374-52-0) features a 3,5-bis(trifluoromethyl)phenyl group linked via a methanone bridge to an azetidine ring substituted with a 1,2,4-oxadiazol-5-yl moiety bearing a furan-2-yl substituent . The azetidine (4-membered nitrogen ring) introduces conformational rigidity, while the 1,2,4-oxadiazole and furan groups may contribute to π-π stacking and hydrogen-bonding interactions.

Safety and Handling: Critical precautions include avoiding heat sources (P210) and adhering to specialized handling protocols (P201, P202) due to thermal sensitivity .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O3/c19-17(20,21)11-4-9(5-12(6-11)18(22,23)24)16(28)27-7-10(8-27)15-25-14(26-30-15)13-2-1-3-29-13/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBZUIXZXIWMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-Bis(trifluoromethyl)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that exhibits significant potential in biological applications. Its unique structural features, including the trifluoromethyl-substituted phenyl group and the furan moiety, suggest a variety of biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Structural Characteristics

The compound is characterized by:

  • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.
  • Furan Moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Azetidine Ring : Contributes to the compound's overall stability and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of compounds featuring trifluoromethyl groups are effective against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, studies have shown that pyrazole derivatives with similar structural features exhibit minimum inhibitory concentration (MIC) values as low as 1 µg/mL against S. aureus biofilms .

CompoundMIC Value (µg/mL)Target Bacteria
Compound A1S. aureus
Compound B0.5MRSA
Compound C2E. faecalis

Anti-inflammatory Activity

The presence of the oxadiazole moiety is linked to anti-inflammatory effects. In vivo studies have demonstrated that related compounds exhibit significant anti-inflammatory activities, suggesting that the compound may also possess similar properties .

Anticancer Potential

Compounds containing oxadiazole structures have been reported to show anticancer activity. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study on synthesized pyrazole derivatives showed that compounds with trifluoromethyl substitutions had enhanced antimicrobial properties compared to their non-fluorinated counterparts. The incorporation of furan and oxadiazole groups further improved their activity against resistant strains .
  • Docking Studies : Computational docking studies have indicated that the compound interacts favorably with biological targets involved in inflammation and cancer pathways. These studies suggest a strong binding affinity, which correlates with observed biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Azetidine Ring : Reaction of appropriate precursors under basic conditions.
  • Oxadiazole Formation : Cyclization reactions involving furan derivatives.
  • Final Coupling : Combining all functional groups to yield the final product.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and the azetidine moiety. The characterization of the synthesized compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the structure and confirm the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : To identify characteristic absorption bands corresponding to functional groups.
  • Mass Spectrometry (MS) : To ascertain the molecular weight and confirm the molecular formula.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria . The presence of trifluoromethyl groups is often associated with enhanced biological activity due to their electronegative nature, which can influence the interaction with biological targets.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Similar oxadiazole derivatives have been evaluated for cytotoxicity against cancer cell lines such as HCT116 and MCF7. These studies typically employ assays like the NCI-60 sulforhodamine B assay to assess cell viability and cytotoxic effects . The incorporation of furan and azetidine rings may enhance the selectivity and potency against cancer cells.

Drug Development

The unique structure of (3,5-Bis(trifluoromethyl)phenyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone positions it as a candidate for drug development in treating infectious diseases and cancer. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making such compounds attractive for further development into pharmaceuticals .

Phase Transfer Catalysis

Moreover, derivatives featuring similar trifluoromethyl phenyl groups have been utilized in phase-transfer catalysis for asymmetric reactions. This application is particularly relevant in synthesizing complex molecules where selectivity is crucial .

Case Studies

StudyCompoundFindings
Özyazıcı et al. (2021)3,5-disubstituted oxadiazole derivativesDemonstrated significant antimicrobial activity against Bacillus species .
PMC9781914 (2022)Trifluoroethyl-substituted oxadiazolesShowed promising anticancer activity against multiple cell lines .
PMC6264137 (2011)Triazole derivativesIdentified as potential antimalarial agents due to structural similarities with known drugs .

Comparison with Similar Compounds

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol (CAS: 1354939-66-4)

  • Molecular Formula: C₁₁H₅F₆NO₂
  • Molecular Weight : 297.15 g/mol
  • Key Features: Replaces the azetidine-oxadiazole-furan system with an isoxazol-5-ol ring.

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (CAS: 556802-21-2)

  • Key Features: Substitutes the azetidine with a 1,2,4-triazole-thienyl system and introduces a sulfanyl-acetamide linker.

(5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]imidazolidine-2,4-dione (CAS: 347915-04-2)

  • Key Features: Features a pyrrole-imidazolidinedione core instead of azetidine-oxadiazole.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Safety Precautions
Target Compound (CAS: 1428374-52-0) C₁₈H₁₂F₆N₃O₃* ~432.31 3,5-Bis(trifluoromethyl)phenyl, 1,2,4-oxadiazole, azetidine, furan P201, P210
3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol (CAS: 1354939-66-4) C₁₁H₅F₆NO₂ 297.15 3,5-Bis(trifluoromethyl)phenyl, isoxazole, hydroxyl Not specified
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (CAS: 556802-21-2) C₁₉H₁₆F₆N₄OS₂* ~518.48 3,5-Bis(trifluoromethyl)phenyl, 1,2,4-triazole, thienyl, sulfanyl Not specified

*Calculated based on structural analysis.

Key Comparative Insights

  • Heterocyclic Core : The target’s 1,2,4-oxadiazole is more metabolically stable than isoxazole (prone to ring-opening) and less polarizable than triazole-sulfanyl systems .
  • Substituent Effects : The furan’s oxygen vs. thienyl’s sulfur alters electronic properties and interaction profiles.
  • Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~432 g/mol) and trifluoromethyl groups suggest greater lipophilicity compared to the isoxazol-5-ol derivative (297 g/mol).

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